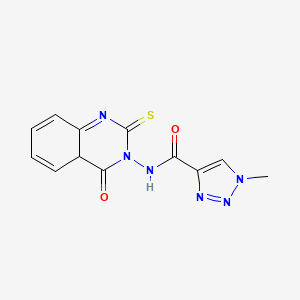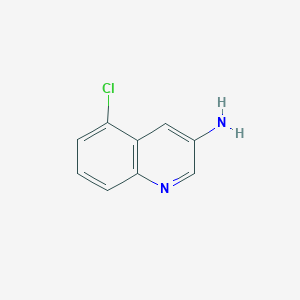
5-Chloroquinolin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloroquinolin-3-amine is a derivative of quinoline . Quinoline is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of quinoline derivatives has evolved significantly, encompassing classical routes such as reductive amination and nucleophilic substitution, as well as modern approaches like transition metal-catalyzed reactions and C-H functionalization . Recent developments emphasize the use of sustainable and efficient synthetic strategies, including catalytic methods and renewable starting materials .Molecular Structure Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N . The 5-Chloroquinolin-3-amine has a similar structure with a chlorine atom at the 5th position and an amine group at the 3rd position .Chemical Reactions Analysis
Quinolines exhibit a rich array of chemical properties, including nucleophilicity, basicity, and coordination ability, which make them valuable building blocks in organic synthesis . Their diverse reactivity enables the construction of complex molecules, including pharmaceuticals, agrochemicals, and natural products, through various functionalization reactions and transformations .科学的研究の応用
Antimicrobial Agent Development
5-Chloroquinolin-3-amine serves as a scaffold for synthesizing compounds with potent antimicrobial properties. Researchers have designed derivatives that exhibit significant in vitro activity against a variety of Gram-positive and Gram-negative bacteria, as well as fungi . These compounds are evaluated for their potential as new antimicrobial agents, which could lead to the development of novel treatments for bacterial and fungal infections.
Antitubercular Therapeutics
Compounds derived from 5-Chloroquinolin-3-amine have been screened for antitubercular activity, showing promise in combating Mycobacterium tuberculosis . The ongoing research in this area could contribute to the discovery of new drugs to treat tuberculosis, especially in the face of rising drug resistance.
Cancer Research
Derivatives of 5-Chloroquinolin-3-amine have been investigated for their anticancer activities. Molecular docking and in vitro assays suggest that these compounds could act as potential anticancer agents, with some derivatives showing higher potency than standard drugs in tests against various cancer cell lines . This opens up avenues for the development of new chemotherapeutic options.
Pharmaceutical Drug Design
The versatility of 5-Chloroquinolin-3-amine in drug design is notable. It is a key intermediate in the synthesis of various quinoline-based drugs, including antimalarials, antibacterials, and anticancer medications . Its role in medicinal chemistry is crucial for the creation of drugs with improved efficacy and reduced side effects.
Synthetic Organic Chemistry
In synthetic organic chemistry, 5-Chloroquinolin-3-amine is utilized in the construction of complex molecules. It is involved in various synthesis protocols, such as transition metal-catalyzed reactions and green chemistry approaches, highlighting its importance in the synthesis of biologically active compounds .
Biological Activity Studies
The biological activities of 5-Chloroquinolin-3-amine derivatives are extensively studied, including their roles as antibacterial, anti-inflammatory, antimalarial, and antiviral agents. These studies contribute to understanding the mechanisms of action and potential therapeutic applications of these compounds .
作用機序
Target of Action
It is structurally similar to chloroquine , which is known to inhibit the action of heme polymerase in malarial trophozoites . This suggests that 5-Chloroquinolin-3-amine may have a similar target.
Mode of Action
Chloroquine, a structurally related compound, prevents the conversion of heme to hemazoin in malarial trophozoites . This leads to the accumulation of toxic heme, which kills the parasite . It is plausible that 5-Chloroquinolin-3-amine may exhibit a similar mode of action.
Biochemical Pathways
A compound with a similar structure, 2-chloro-8-methyl-n-(quinolin-5-yl)quinolin-4-amine, has been found to interact with the pi3k/akt/mtor pathway proteins .
Result of Action
Based on its structural similarity to chloroquine, it may exhibit antimalarial activity by causing the accumulation of toxic heme in malarial trophozoites .
Safety and Hazards
特性
IUPAC Name |
5-chloroquinolin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-8-2-1-3-9-7(8)4-6(11)5-12-9/h1-5H,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMLDFEWZQNFPBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=N2)N)C(=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloroquinolin-3-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methyl-1-(2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl)-1H-pyrazol-3-amine](/img/structure/B2900165.png)

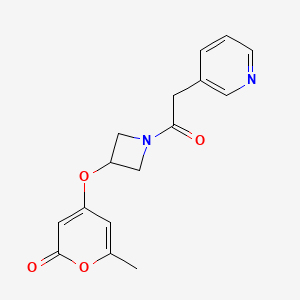
![2-{[5-(4-Chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one](/img/structure/B2900170.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluorobenzamide](/img/structure/B2900172.png)
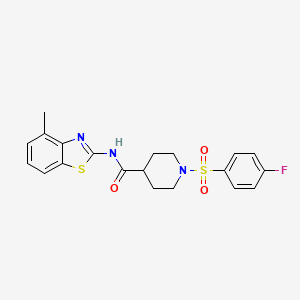
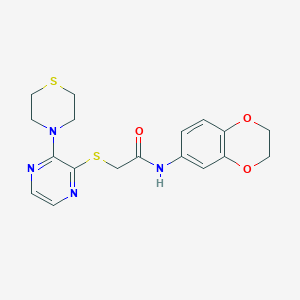

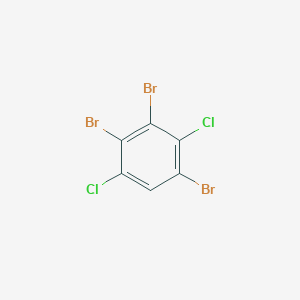

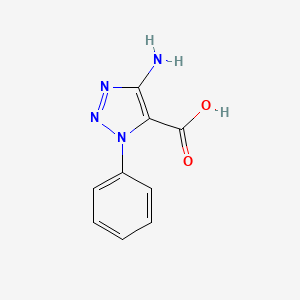
![2,2,2-trifluoro-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2900184.png)
![N-(4-hydroxyphenyl)-2-[(2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2900185.png)
